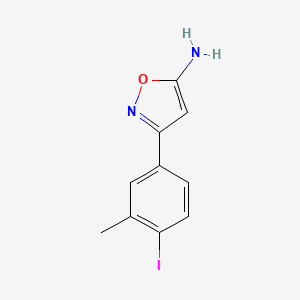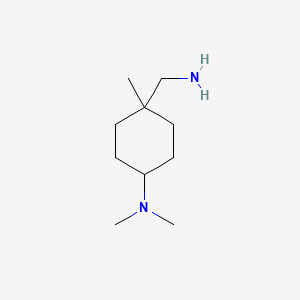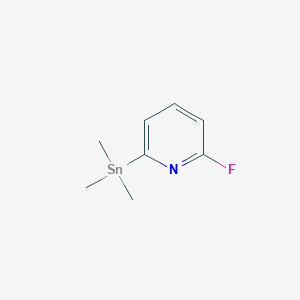
2-Fluoro-6-(trimethylstannyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-(trimethylstannyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trimethylstannyl)pyridine typically involves the introduction of a fluorine atom and a trimethylstannyl group into the pyridine ring. One common method is the reaction of 2,6-dibromopyridine with trimethyltin fluoride in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-(trimethylstannyl)pyridine undergoes various types of reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Stille Coupling: This reaction involves the use of a palladium catalyst and an organohalide to replace the trimethylstannyl group with another functional group.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Fluorinated pyridines are of interest in drug discovery due to their potential biological activity.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-(trimethylstannyl)pyridine depends on the specific reactions it undergoesThe fluorine atom’s electron-withdrawing properties can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: Lacks the trimethylstannyl group, making it less versatile in coupling reactions.
6-Trimethylstannylpyridine: Lacks the fluorine atom, resulting in different reactivity and properties.
2,6-Difluoropyridine: Contains two fluorine atoms, which can significantly alter its chemical behavior.
Uniqueness
2-Fluoro-6-(trimethylstannyl)pyridine is unique due to the combination of the fluorine atom and the trimethylstannyl group. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H12FNSn |
|---|---|
Molekulargewicht |
259.90 g/mol |
IUPAC-Name |
(6-fluoropyridin-2-yl)-trimethylstannane |
InChI |
InChI=1S/C5H3FN.3CH3.Sn/c6-5-3-1-2-4-7-5;;;;/h1-3H;3*1H3; |
InChI-Schlüssel |
GKEDHNXWUVPFBV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CC=CC(=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)
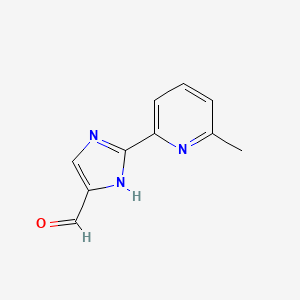



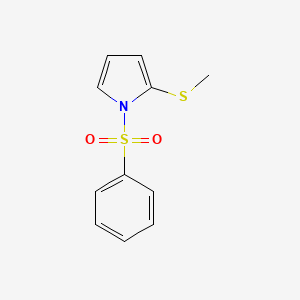

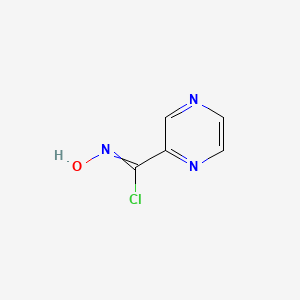

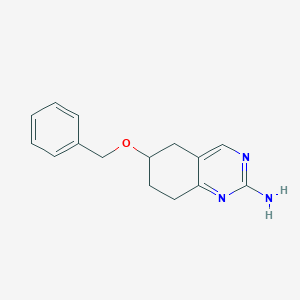
![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)

